rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid
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Overview
Description
rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid is a compound that belongs to the class of benzo[d][1,3]dioxole derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical applications .
Preparation Methods
The synthesis of rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid typically involves multiple steps. One common method includes the regioselective ring-opening reaction of isosorbide with Me3SiI in the presence of acetone, followed by intramolecular nucleophilic substitution to form the desired epoxide. The final step involves the formation of the oxazoline ring directly from the epoxide with benzonitrile in the presence of BF3·Et2O . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzo[d][1,3]dioxole moiety.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it competitively inhibits the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid can be compared with other benzo[d][1,3]dioxole derivatives, such as:
Sesamol: Known for its antioxidant properties.
Piperine: Found in black pepper, known for its bioenhancing properties.
LASSBio-294: A novel bioactive compound with inotropic and vasodilatory effects.
The uniqueness of this compound lies in its specific structural features and its potential as a COX inhibitor, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxol-5-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-12(2,11(14)15)8-5-6-9-10(7-8)17-13(3,4)16-9/h5-7,9-10H,1-4H3,(H,14,15)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGVBXJBDQVIH-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(=CC2O1)C(C)(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=CC(=C[C@H]2O1)C(C)(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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